4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a pyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step reactions. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-pyrroline-2-carboxylic acid: Similar structure but lacks the pyrimidinyl group.
(S,R,S)-AHPC hydrochloride: Contains a pyrrolidine ring but with different substituents.
Uniqueness
4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both a hydroxyl group and a pyrimidinyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12ClN3O3 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8;/h1-2,5-7,13H,3-4H2,(H,14,15);1H |
InChI Key |
JTGJXDCWICEVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=NC=NC=C2)O.Cl |
Origin of Product |
United States |
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